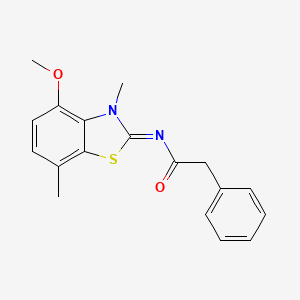

![molecular formula C19H21ClN2O2S B2826846 3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide CAS No. 1005305-81-6](/img/structure/B2826846.png)

3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

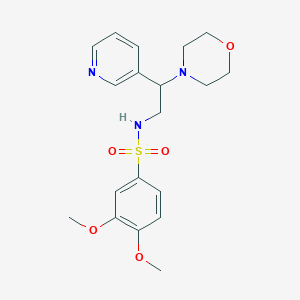

The compound is a propanamide derivative with a thiophene and a quinoline group. Propanamides are amides derived from propanoic acid, and they often exhibit various biological activities . Thiophene is a five-membered heterocyclic compound containing sulfur . Quinolines are aromatic compounds that are structurally similar to benzene and pyridine .

Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Thiophene rings can undergo electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Propanamides, thiophenes, and quinolines each have their own typical properties .

Aplicaciones Científicas De Investigación

Quinoline Derivatives in Cancer Research

Quinoline derivatives have been widely studied for their anticancer activities. These compounds exhibit a broad spectrum of biological and biochemical activities, including effective anticancer activity. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, facilitating their exploration as inhibitors of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer drug development (Solomon & Lee, 2011).

Fluorescent Chemosensors

Quinoline-based compounds, due to their structural properties, have been developed as fluorescent chemosensors for metal ions in aqueous media. A study highlights the synthesis of a quinoline derivative acting as a remarkable "off-on fluorescence type" chemosensor for Zn2+. This sensor showed significant fluorescence enhancement upon Zn2+ binding, demonstrating its potential for detecting and quantifying Zn2+ in water samples, with clear distinction from Cd2+ (Kim et al., 2016).

Heterocyclic Quinone Methides

Research into the reactions of heterocyclic quinone methides derived from quinoline precursors has contributed to the synthesis of novel organic compounds. These studies explore the potential of quinoline derivatives in creating complex molecules through reactions such as dimerization and Diels-Alder cycloadditions, which are pivotal in organic synthesis and medicinal chemistry (Chauncey & Grundon, 1990).

Synthesis of Thieno[2,3-c]quinolines

The synthesis of thieno[2,3-c]quinolines and related compounds involves intricate chemical reactions that yield structurally complex and biologically active molecules. These synthetic routes and the unique properties of the resulting compounds highlight the significant role of quinoline and thiophene derivatives in the development of new materials and pharmaceuticals (Nowacki & Wojciechowski, 2017).

Mecanismo De Acción

The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives exhibit various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c1-19(2,12-20)18(24)21-14-7-8-15-13(11-14)5-3-9-22(15)17(23)16-6-4-10-25-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRWWYPJYVVMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2826764.png)

![3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2826765.png)

![[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2826771.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine](/img/no-structure.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2826780.png)